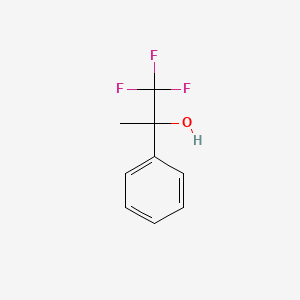

2-Phenyl-1,1,1-trifluoropropan-2-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1,1-trifluoro-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUUEULUXBVXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276263 | |

| Record name | 1,1,1-trifluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79756-81-3, 426-54-0 | |

| Record name | alpha-Methyl-o-(trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079756813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-trifluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Abstract

This technical guide provides a comprehensive overview of the (CAS 426-54-0), a valuable fluorinated tertiary alcohol.[1] The presence of the trifluoromethyl (-CF3) group imparts unique chemical and physical properties, making this compound a significant building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical laboratory protocols. We will delve into the predominant synthetic route via Grignard reaction, discuss alternative strategies, and provide guidance on purification and characterization, ensuring a blend of theoretical understanding and field-proven application.

Introduction: The Significance of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an organic molecule can profoundly alter its properties. This "lipophilic electron-withdrawing group" can enhance metabolic stability, increase binding affinity, and modify acidity, making it a privileged moiety in modern drug design. This compound serves as a chiral or prochiral intermediate for more complex molecules where these characteristics are desirable. This guide focuses on the practical synthesis of this important compound, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yields.

Primary Synthetic Route: Grignard Reaction

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of a phenyl Grignard reagent to a trifluoromethyl ketone. This approach is robust and builds the carbon skeleton efficiently in a single step.

Mechanistic Rationale

The reaction hinges on the powerful nucleophilicity of the Grignard reagent, phenylmagnesium bromide (PhMgBr). The carbon-magnesium bond is highly polarized, rendering the phenyl group carbanionic in character. This potent nucleophile readily attacks the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon, facilitating the attack. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.

Caption: Mechanism of Grignard Addition to a Ketone.

Experimental Protocol: A Self-Validating System

Success in a Grignard reaction is contingent on the rigorous exclusion of protic species, particularly water.[2] Water will protonate the Grignard reagent, quenching it and forming benzene, thereby reducing the yield.[3][4] This protocol is designed to be self-validating by ensuring all components are anhydrous.

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware (round-bottom flask, Claisen adapter, condenser, addition funnel) must be thoroughly dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.[5] This step is critical as surface-adsorbed water is sufficient to inhibit the reaction.

-

Reagent Setup: Place magnesium turnings (1.2 eq.) in the reaction flask with a magnetic stir bar. A crystal of iodine is often added as an initiator; its color will fade as the reaction begins, providing a visual cue of successful initiation.[6]

-

Initiation: In the addition funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction may need gentle warming or sonication to begin.[5] Initiation is marked by the disappearance of the iodine color, bubble formation at the magnesium surface, and the solution turning cloudy and gray/brown.[5]

-

Addition: Once the reaction is initiated and self-sustaining (refluxing gently), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4] This controlled addition prevents a runaway reaction and minimizes the formation of the biphenyl byproduct, which is favored at higher temperatures and concentrations.[4]

-

Completion: After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting dark brown or gray solution of phenylmagnesium bromide is used immediately in the next step.

Part B: Reaction with 1,1,1-Trifluoroacetone

-

Reactant Setup: In a separate, dry, inert-atmosphere flask, prepare a solution of 1,1,1-trifluoroacetone (1.0 eq.) in anhydrous diethyl ether. Cool this solution to 0°C in an ice bath.

-

Addition: Slowly add the prepared phenylmagnesium bromide solution from Part A to the cooled ketone solution via cannula or a dropping funnel. The addition must be slow and controlled to manage the exothermic reaction. Maintaining a low temperature is key to preventing side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[7] Using a weak acid like NH₄Cl is preferable to strong acids initially to avoid potential side reactions with the tertiary alcohol product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Experimental Workflow for Grignard Synthesis.

Alternative Synthetic Strategy: Trifluoromethylation of Acetophenone

An alternative, though often less direct, approach involves the α-trifluoromethylation of a pre-existing ketone like acetophenone. This can be achieved through various methods, including photochemical reactions.

Mechanistic Considerations

Direct α-trifluoromethylation can be accomplished using trifluoroacetic anhydride (TFAA) as the trifluoromethyl source.[8][9] This reaction often requires activation, for example, under visible light irradiation with a photocatalyst like tris-(2,2′-bipyridine)ruthenium(II).[8] The mechanism is complex, proceeding through radical intermediates rather than the ionic pathway of the Grignard reaction.[8] This method avoids the preparation of highly reactive organometallic reagents but requires specialized photochemical equipment.

Following the trifluoromethylation to produce 1,1,1-trifluoro-2-phenylpropan-2-one (α-trifluoromethylacetophenone), a subsequent step is required: the addition of a methyl group via a Grignard reaction (using methylmagnesium bromide) or another organometallic reagent to furnish the final product. This makes the overall pathway a multi-step process.

Purification and Characterization

The final purity of the product is critical for its intended application. The choice of purification method depends on the physical state of the product and the nature of the impurities.

Purification Protocol

The primary impurity from the Grignard synthesis is often biphenyl, which arises from the coupling of the Grignard reagent with unreacted bromobenzene.[4]

-

Column Chromatography: This is a highly effective method for separating the more polar alcohol product from the nonpolar biphenyl impurity.[3] A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically employed.

-

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. A suitable solvent system must be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

-

Vacuum Distillation: As this compound has a relatively high boiling point (approx. 223.5°C at 760 mmHg), vacuum distillation can be used to purify the liquid product from non-volatile impurities.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Data | Source(s) |

| CAS Number | 426-54-0 | [1][11] |

| Molecular Formula | C₉H₉F₃O | [1][11] |

| Molecular Weight | 190.16 g/mol | [1][11] |

| Appearance | Colorless liquid or low-melting solid | [10][12] |

| Boiling Point | ~223.5 °C at 760 mmHg | [10] |

| Density | ~1.238 g/cm³ | [10] |

| ¹H NMR | Expected signals for phenyl protons, a methyl singlet, and a hydroxyl singlet. | General Spectroscopic Principles |

| ¹⁹F NMR | Expected singlet for the -CF₃ group. | General Spectroscopic Principles |

| ¹³C NMR | Expected signals for aromatic carbons, quaternary carbon, methyl carbon, and CF₃ carbon (with C-F coupling). | General Spectroscopic Principles |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 190.06. | [11][13] |

Conclusion

The is most reliably achieved through the Grignard reaction of phenylmagnesium bromide with 1,1,1-trifluoroacetone. The success of this method is predicated on the rigorous exclusion of moisture and the controlled addition of reagents to manage exothermicity and minimize side-product formation. This guide provides the necessary mechanistic understanding and detailed protocols to empower researchers to confidently execute this synthesis. Proper purification and thorough characterization are paramount to ensuring the final compound is suitable for its downstream applications in scientific research and development.

References

- 1. scbt.com [scbt.com]

- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. 1,1,1-Trifluoro-2-phenylpropan-2-ol | C9H9F3O | CID 123580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

2-Phenyl-1,1,1-trifluoropropan-2-ol chemical properties.

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Phenyl-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted tertiary alcohol, stands as a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. Its structure is characterized by a chiral quaternary carbon center bonded to a phenyl group, a methyl group, a hydroxyl group, and a trifluoromethyl (CF₃) group. This unique combination of functional groups imparts a distinct set of chemical properties that make it a valuable chiral building block and a subject of study for synthetic and pharmaceutical applications.

The presence of the trifluoromethyl group is particularly noteworthy. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[1][2] Fluorine can enhance metabolic stability, increase lipophilicity, and alter the binding affinity of a molecule to its biological target.[1][3][4] As such, chiral fluorinated alcohols like this compound serve as versatile synthons for constructing more complex, enantiomerically pure molecules with potentially improved therapeutic profiles.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to research and development.

Physicochemical and Spectroscopic Properties

The inherent properties of this compound are dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the CF₃ group, for instance, increases the acidity of the tertiary hydroxyl proton compared to its non-fluorinated analog, 2-phenylpropan-2-ol.

Physical and Chemical Data

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 426-54-0 | [6][7][8] |

| Molecular Formula | C₉H₉F₃O | [6][7][8] |

| Molecular Weight | 190.16 g/mol | [7][8] |

| IUPAC Name | 1,1,1-trifluoro-2-phenylpropan-2-ol | [7] |

| Synonyms | α-methyl-α-(trifluoromethyl)benzyl alcohol | [6][8] |

| Boiling Point | 219-223.5 °C at 760 mmHg | [9] |

| 81-83 °C at 3 mmHg | [10] | |

| Density | 1.238 g/cm³ | [9] |

| Refractive Index (n_D) | 1.4656 | [9][10] |

| Flash Point | 99.9 °C | [9] |

| Predicted pKa | 11.98 ± 0.10 | [10] |

| XLogP3 | 2.7 | [7][9] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The expected spectral characteristics are detailed below.

| Spectroscopy | Key Features and Expected Signals |

| ¹H NMR | - Phenyl protons (C₆H₅): Multiplet, ~7.2-7.5 ppm. - Hydroxyl proton (OH): Singlet (broad), variable shift. - Methyl protons (CH₃): Singlet, ~1.8 ppm. |

| ¹³C NMR | - Aromatic carbons: Multiple signals, ~125-140 ppm. - Quaternary carbon (C-OH): Signal around 75-80 ppm, split into a quartet by the adjacent CF₃ group (J ≈ 30 Hz). - Trifluoromethyl carbon (CF₃): Signal around 125 ppm, split into a quartet (J ≈ 285 Hz). - Methyl carbon (CH₃): Signal around 25 ppm. |

| ¹⁹F NMR | - Trifluoromethyl group (CF₃): Singlet, ~ -78 ppm (relative to CFCl₃). |

| FT-IR (cm⁻¹) | - O-H stretch: Broad band, ~3400-3500 cm⁻¹. - Aromatic C-H stretch: ~3030-3100 cm⁻¹. - Aliphatic C-H stretch: ~2950-3000 cm⁻¹. - Aromatic C=C stretch: ~1450, 1495, 1600 cm⁻¹. - C-F stretch: Strong, broad bands, ~1100-1300 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 190, may be weak. - Key Fragments: m/z 175 ([M-CH₃]⁺), m/z 121 ([M-CF₃]⁺), m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺), m/z 69 ([CF₃]⁺).[11][12] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the nucleophilic addition of an organometallic reagent to a suitable trifluoromethyl ketone. The Grignard reaction is a classic and effective choice for this transformation.

Synthetic Workflow: Grignard Reaction

The reaction proceeds via the addition of phenylmagnesium bromide to 1,1,1-trifluoroacetone. This approach is conceptually straightforward, leveraging commercially available starting materials.

Caption: Synthetic workflow for this compound via Grignard reaction.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from bromobenzene and 1,1,1-trifluoroacetone.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene

-

1,1,1-Trifluoroacetone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: a. Flame-dry all glassware and allow to cool under a nitrogen or argon atmosphere. b. To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. c. Add a single crystal of iodine. d. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. e. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required. f. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.

-

Nucleophilic Addition: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve 1,1,1-trifluoroacetone in anhydrous diethyl ether and add it to the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Workup and Isolation: a. Cool the reaction mixture again to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice with diethyl ether. e. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: a. Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.

Reactivity and Key Transformations

The reactivity of this compound is centered around its tertiary hydroxyl group. However, the steric bulk of the phenyl group and the strong electron-withdrawing effect of the CF₃ group significantly influence the outcome of typical alcohol reactions. For instance, Sₙ1-type reactions are favored at the tertiary carbon, with the CF₃ group destabilizing the adjacent carbocation, thus making such reactions less facile than in its non-fluorinated analog.

Caption: Key reaction pathways for this compound.

Chirality and Applications in Asymmetric Synthesis

This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via an asymmetric route. The separation of these enantiomers is crucial for its application as a chiral building block in pharmaceuticals, where single enantiomers often exhibit desired therapeutic activity while the other may be inactive or cause adverse effects.[13]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a robust method for separating enantiomers.[14] It involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization.[15] Since the target molecule is an alcohol (neutral), it must first be derivatized to introduce an acidic or basic handle.

Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of this compound.

Application as a Chiral Building Block

Enantiomerically pure this compound is a valuable precursor in medicinal chemistry. The trifluoromethyl group can block metabolic oxidation at the benzylic position, potentially increasing the half-life of a drug candidate. The defined stereocenter allows for precise three-dimensional orientation within a receptor's binding pocket, which is critical for potency and selectivity.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[6][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][17] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6][18]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][17] Keep the container tightly closed.

-

Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move the person to fresh air. Seek immediate medical attention for significant exposures.

-

Stability: The compound is stable under normal storage conditions but may decompose upon heating, producing carbon oxides and toxic hydrogen fluoride gas.[6][17]

Conclusion

This compound is more than a simple fluorinated alcohol; it is a sophisticated chemical tool for researchers in drug discovery and organic synthesis. Its unique structural features—a chiral center, a robust trifluoromethyl group, and a phenyl ring—provide a powerful combination for creating novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and chiral nature, as outlined in this guide, is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 1,1,1-Trifluoro-2-phenylpropan-2-ol | C9H9F3O | CID 123580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 13. real.mtak.hu [real.mtak.hu]

- 14. onyxipca.com [onyxipca.com]

- 15. mdpi.com [mdpi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Key Fluorinated Building Block

2-Phenyl-1,1,1-trifluoropropan-2-ol, a tertiary alcohol bearing a trifluoromethyl group, represents a significant structural motif in medicinal chemistry and materials science. The incorporation of the CF₃ group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, the unambiguous characterization of this and related fluorinated compounds is paramount for advancing drug discovery and development programs.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 426-54-0). As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to offer insights into the experimental considerations and the logic behind the interpretation of the observed spectral features. The methodologies described herein are intended to serve as a self-validating framework for researchers working with this and structurally similar molecules.

Molecular Structure and Key Properties

Molecular Formula: C₉H₉F₃O[2]

Molecular Weight: 190.16 g/mol [2]

Structure:

References

Mass Spectrometry of 2-Phenyl-1,1,1-trifluoropropan-2-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Phenyl-1,1,1-trifluoropropan-2-ol, a compound of interest in pharmaceutical and materials science. As direct experimental data for this specific analyte is not widely published, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to provide a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation pathways of this and similar fluorinated aromatic alcohols.

Introduction: The Analytical Significance of Fluorinated Aromatic Alcohols

This compound (C₉H₉F₃O, Molar Mass: 190.16 g/mol ) is a tertiary alcohol featuring both a phenyl and a trifluoromethyl group attached to the carbinol carbon. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical properties of the molecule, including its behavior in a mass spectrometer. Understanding the fragmentation patterns is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide will explore its behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. While the molecular ion of an alcohol may be weak or absent, the resulting fragment ions provide a detailed structural fingerprint.[1] Aromatic compounds, however, tend to produce a more prominent molecular ion due to the stability of the aromatic ring.[2]

Proposed Fragmentation Pathways under Electron Ionization

The fragmentation of this compound under EI is expected to be driven by the stability of the resulting carbocations and the presence of labile bonds. The primary fragmentation pathways are hypothesized to be α-cleavage, dehydration, and cleavages involving the trifluoromethyl and phenyl groups. A similar analytical approach has been applied to understand the fragmentation of related compounds like 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.[3]

A visual representation of the proposed EI fragmentation pathways is provided below:

References

An In-depth Technical Guide to the Prospective Crystal Structure Determination of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Introduction: The Significance of Fluorinated Chiral Alcohols

2-Phenyl-1,1,1-trifluoropropan-2-ol (C₉H₉F₃O) is a chiral aromatic alcohol with a trifluoromethyl group that imparts unique stereoelectronic properties.[1][2][3] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a molecule to its biological target.[4] Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and the development of new materials with tailored properties.[5][6] This guide provides a comprehensive, prospective methodology for the determination and analysis of the crystal structure of this compound, offering insights into the anticipated intermolecular interactions that govern its solid-state architecture.

Part 1: Proposed Methodology for Crystal Structure Determination

The elucidation of a small molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model.[7][8] The following protocol outlines a robust workflow for determining the crystal structure of this compound.

Synthesis and Purification

A common route to synthesize tertiary alcohols like this compound involves the nucleophilic addition of a Grignard reagent to a ketone. In this case, the reaction of methylmagnesium bromide with 2,2,2-trifluoroacetophenone would yield the desired product. An alternative pathway could involve the reaction of 1,1,1-trifluoroacetone with a phenyl Grignard reagent. Following the reaction, purification via column chromatography or distillation is crucial to obtain a sample of high purity, which is a prerequisite for successful crystallization.

Crystallization Screening

The formation of single crystals of sufficient size and quality for SCXRD is often the most challenging step. A systematic crystallization screen should be employed, exploring a wide range of solvents, temperatures, and crystallization techniques.

| Technique | Solvent System (Examples) | Conditions |

| Slow Evaporation | Dichloromethane, Ethyl Acetate, Hexane, Toluene | Room temperature, undisturbed, in a loosely capped vial |

| Vapor Diffusion | Dichloromethane/Hexane, Acetone/Pentane | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. |

| Cooling Crystallization | Saturated solution in a suitable solvent (e.g., ethanol, isopropanol) | The solution is slowly cooled from an elevated temperature to induce crystallization. |

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable single crystals are obtained, they can be analyzed using SCXRD.[5][6][8]

Experimental Protocol:

-

Crystal Mounting: A single crystal (typically 0.1-0.4 mm in size) is carefully selected and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam, recording the diffraction pattern on a detector.[5]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration and Scaling: The intensity of each diffraction spot is measured and corrected for experimental factors to produce a final dataset of reflection intensities.

Caption: Experimental workflow for crystal structure determination.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is typically done using least-squares refinement. The quality of the final structure is assessed using the R-factor, which should be as low as possible (typically < 5%).[7]

Part 2: Anticipated Structural Features and Discussion

While the specific crystal structure of this compound is not yet publicly available, we can hypothesize about its key structural features based on the known behavior of similar fluorinated organic molecules.[9][10]

The Role of Hydrogen Bonding

The hydroxyl (-OH) group is a strong hydrogen bond donor, and it is expected to play a dominant role in the crystal packing.[11] The oxygen atom can also act as a hydrogen bond acceptor. It is plausible that the molecules will form hydrogen-bonded chains or cyclic motifs. The fluorine atoms of the trifluoromethyl group are generally weak hydrogen bond acceptors, but O-H···F-C interactions are possible and have been observed in other fluorinated alcohols.[10][12]

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is highly electronegative and bulky. Its presence is expected to influence the crystal packing in several ways:

-

Dipole-Dipole Interactions: The strong dipole of the C-F bonds will likely lead to significant dipole-dipole interactions that help to organize the molecules in the crystal lattice.

-

Steric Effects: The steric bulk of the -CF₃ group will influence the overall shape of the molecule and how it packs with its neighbors.

-

F···F Interactions: While often considered weak, interactions between fluorine atoms on adjacent molecules can contribute to the overall stability of the crystal lattice, particularly in centrosymmetric structures.[9]

Aromatic Interactions

The phenyl group provides the possibility for π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a face-to-face or offset manner. These interactions, along with C-H···π interactions, could further stabilize the crystal packing.

Caption: Hypothesized intermolecular interactions.

Conclusion

The determination of the crystal structure of this compound will provide invaluable insights into the solid-state behavior of this important chiral building block. The interplay of strong hydrogen bonding, aromatic interactions, and the unique properties of the trifluoromethyl group is expected to result in a complex and interesting crystal packing arrangement. The methodologies and anticipated structural features outlined in this guide provide a solid foundation for future experimental work in this area, which will undoubtedly contribute to a deeper understanding of the structure-property relationships in fluorinated organic molecules.

References

- 1. scbt.com [scbt.com]

- 2. 1,1,1-Trifluoro-2-phenylpropan-2-ol | C9H9F3O | CID 123580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. excillum.com [excillum.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical Properties of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Introduction

2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS No. 426-54-0) is a fluorinated tertiary alcohol of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of a trifluoromethyl (-CF₃) group onto a benzylic alcohol scaffold imparts unique electronic and steric properties. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and a validated synthetic protocol, offering a critical data resource for researchers, chemists, and drug development professionals. The presence of the electron-withdrawing -CF₃ group enhances the acidity of the hydroxyl proton compared to its non-fluorinated analog and can significantly influence molecular conformation, lipophilicity, and metabolic stability—key parameters in drug design.[1]

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both laboratory and industrial settings. These properties are crucial for designing synthetic routes, purification strategies, and formulation processes. The key physicochemical data for this compound are summarized below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 426-54-0 | [2][3][4] |

| Molecular Formula | C₉H₉F₃O | [2][3][4] |

| Molecular Weight | 190.16 g/mol | [2][3][4] |

| Boiling Point | 223.5 °C (at 760 mmHg) | [2][5] |

| Density | 1.238 g/cm³ | [2][5] |

| Flash Point | 99.9 °C | [2][5] |

| Refractive Index | 1.4656 | [2] |

| Predicted pKa | 11.98 ± 0.10 | [6] |

| Lipophilicity (XLogP3) | 2.7 | [2][3] |

| Hydrogen Bond Donor | 1 | [2][3] |

| Hydrogen Bond Acceptor | 4 | [2][3] |

Molecular Structure and Identity

The compound, with the IUPAC name 1,1,1-trifluoro-2-phenylpropan-2-ol, possesses a chiral center at the C2 carbon.[3] Its structure features a robust tertiary alcohol functional group, which is sterically hindered by an adjacent phenyl ring and a trifluoromethyl group. This architecture is key to its chemical stability and reactivity.

Thermal Properties

Solubility and Lipophilicity

While explicit solubility data is unavailable, the molecular structure provides significant insights.[5] The presence of a hydroxyl group allows for hydrogen bonding with polar solvents like water. However, the large, nonpolar phenyl ring and the hydrophobic trifluoromethyl group suggest that its aqueous solubility is likely limited. The octanol-water partition coefficient (XLogP3) of 2.7 indicates a preference for lipophilic environments over aqueous ones, a critical factor for predicting bioavailability and membrane permeability in drug candidates.[2][3] For comparison, the simpler 1,1,1-trifluoro-2-propanol is fully miscible in water, highlighting the profound impact of the phenyl group on solubility.[8]

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of a chemical compound. While full experimental spectra for this compound are not all publicly available, its structure allows for reliable prediction of its key spectral features.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z 190.06. A common fragmentation pathway for tertiary alcohols is the alpha-cleavage, which would involve the loss of a methyl group ([M-15]⁺) to form a stable oxonium ion at m/z 175, or the loss of the trifluoromethyl group ([M-69]⁺) to give a fragment at m/z 121. The base peak is often associated with the highly stable tropylium ion (C₇H₇⁺) at m/z 91, formed after subsequent fragmentation. A published mass spectrum confirms the molecular weight of 190.17 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals.

-

Aromatic Protons (C₆H₅): A complex multiplet between δ 7.2-7.5 ppm, integrating to 5 protons.[9]

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 2.0-4.0 ppm. This peak can be confirmed by its disappearance upon D₂O exchange.[10]

-

Methyl Protons (-CH₃): A sharp singlet around δ 1.8-2.0 ppm, integrating to 3 protons. The deshielding effect of the adjacent phenyl ring and tertiary alcohol would shift this downfield from a typical methyl group.

-

-

¹³C NMR: The carbon NMR spectrum would reveal six unique carbon signals.

-

Aromatic Carbons: Four signals in the δ 125-145 ppm region.

-

Alcohol Carbon (C-OH): A quaternary carbon signal around δ 75-85 ppm. Its direct attachment to the electron-withdrawing CF₃ group would shift it downfield.

-

Methyl Carbon (-CH₃): A signal in the δ 25-30 ppm range.

-

Trifluoromethyl Carbon (-CF₃): A quartet (due to ¹J-coupling with fluorine) around δ 120-130 ppm.

-

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group. It is expected to show a single, sharp singlet around δ -75 to -80 ppm, using CFCl₃ as a reference.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum for this compound would show several characteristic absorption bands.[11]

-

O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

-

C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C-H Stretch (Aliphatic): Medium bands just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak, sharp bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: Very strong, intense absorption bands in the 1350-1100 cm⁻¹ region, which is a hallmark of trifluoromethyl groups.

-

C-O Stretch: A medium to strong band in the 1200-1050 cm⁻¹ region.

Section 3: Experimental Protocol - Synthesis via Nucleophilic Trifluoromethylation

The most direct and widely adopted method for synthesizing tertiary trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone.[4] The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the premier reagent for this transformation, requiring a nucleophilic activator, such as a fluoride source, to initiate the reaction.[5]

Causality and Methodological Choice

This protocol is chosen for its high efficiency, operational simplicity, and broad substrate scope. The reaction proceeds via the generation of a hypervalent silicon intermediate or a "naked" trifluoromethyl anion, which then attacks the electrophilic carbonyl carbon of acetophenone.[5] The subsequent trapping of the resulting alkoxide with the silyl group forms a stable intermediate, which is hydrolyzed upon acidic workup to yield the final product. Anhydrous conditions are critical as the Ruppert-Prakash reagent and the anionic intermediates are sensitive to moisture.[5]

Step-by-Step Synthesis Protocol

-

Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol, 1.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for 10 minutes.

-

Solvent and Reagent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir the solution until the acetophenone is fully dissolved. Add the Ruppert-Prakash reagent (TMSCF₃) (2.13 g, 15.0 mmol, 1.5 equiv) via syringe.[2]

-

Initiation: Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a 0.1 M solution of tetrabutylammonium fluoride (TBAF) in anhydrous THF. Slowly add 1.0 mL of the TBAF solution (0.1 mmol, 0.01 equiv) dropwise to the stirred reaction mixture over 5 minutes.[5]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) (15 mL). Stir for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a valuable building block in modern chemistry. Its thermal stability, predictable lipophilicity, and clear spectroscopic markers allow for its confident use and characterization in a research setting. The reliable synthetic route using the Ruppert-Prakash reagent ensures its accessibility for further investigation and application in the development of novel pharmaceuticals and advanced materials.

References

- 1. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 8. Synthesis routes of 2'-(Trifluoromethyl)acetophenone [benchchem.com]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-Phenyl-1,1,1-trifluoropropan-2-ol (CAS No. 426-54-0)

An Essential Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-Phenyl-1,1,1-trifluoropropan-2-ol, a fluorinated tertiary alcohol with significant potential in research and drug development. The strategic incorporation of a trifluoromethyl (-CF3) group onto a phenylpropanol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its applications, particularly within medicinal chemistry. Furthermore, it provides comprehensive safety and handling procedures to ensure its proper use in a laboratory setting. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as α-methyl-α-(trifluoromethyl)benzyl alcohol, is structurally analogous to 2-phenyl-2-propanol, with the critical substitution of a trifluoromethyl group for a methyl group.[1][2] This single modification dramatically alters the molecule's electronic and steric properties, making it a valuable synthon.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 426-54-0 .[1][3][4]

References

biological activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol

An In-depth Technical Guide on the Biological Activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chiral alcohol with significant implications in pharmacology and toxicology. Primarily recognized as a major metabolite of the anorectic drug fenfluramine, its biological activities are of considerable interest to researchers, scientists, and drug development professionals. This document delves into its metabolic origins, stereoselective synthesis, and notable biological effects, particularly its potent inhibition of the hERG potassium channel.

Introduction: The Significance of a Metabolite

This compound emerges as a critical molecule in the study of drug metabolism and safety. While not a therapeutic agent itself, its formation in the body following the administration of fenfluramine has significant toxicological consequences. Fenfluramine, once widely prescribed for weight loss, was withdrawn from the market due to concerns about cardiac valvulopathy and pulmonary hypertension. Understanding the biological actions of its metabolites, such as this compound, is paramount in elucidating the mechanisms behind these adverse effects. The presence of a trifluoromethyl group and a chiral center in its structure also makes it a subject of interest for synthetic chemists and pharmacologists exploring the impact of fluorination and stereochemistry on biological activity.

Metabolic Genesis and Chemical Properties

This compound is a significant metabolite of fenfluramine. The metabolic pathway primarily involves the deamination and subsequent reduction of the parent compound.

Key Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C9H9F3O |

| Molar Mass | 190.16 g/mol |

| Appearance | White solid |

| Chirality | Exists as (R)- and (S)-enantiomers |

Stereoselective Synthesis

The synthesis of the enantiomerically pure forms of this compound is crucial for studying their distinct biological activities. A notable method involves the enantioselective reduction of 2,2,2-trifluoroacetophenone. This can be achieved with high enantiomeric excess using borane dimethylsulfide and a catalytic amount of a chiral oxazaborolidine catalyst, such as the (S)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole-borane complex. This process allows for the targeted synthesis of either the (R)- or (S)-enantiomer, which is essential for detailed pharmacological and toxicological profiling.

Core Biological Activity: hERG Channel Inhibition

The most prominent and concerning is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. The hERG channel plays a critical role in cardiac repolarization, and its blockage can lead to a prolonged QT interval, increasing the risk of life-threatening arrhythmias such as Torsades de Pointes.

Mechanism of Action and Enantioselectivity

Both enantiomers of this compound have been shown to inhibit the hERG channel, with the (R)-enantiomer exhibiting significantly higher potency. This stereoselective inhibition highlights the specific molecular interactions between the compound and the channel's binding pocket.

Quantitative Analysis of hERG Inhibition

The inhibitory effects of the enantiomers of this compound on the hERG channel have been quantified using electrophysiological techniques, such as patch-clamp assays on cells expressing the hERG channel.

| Enantiomer | IC50 (μM) for hERG Inhibition |

| (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol | 1.1 |

| (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol | 11.0 |

These values demonstrate that the (R)-enantiomer is approximately 10-fold more potent than the (S)-enantiomer in blocking the hERG channel. This data is critical for assessing the cardiotoxic potential of fenfluramine and its metabolites.

Experimental Protocols

Stereoselective Synthesis of (R)- and (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol

This protocol outlines the enantioselective reduction of 2,2,2-trifluoroacetophenone.

Materials:

-

2,2,2-trifluoroacetophenone

-

Borane dimethylsulfide (BMS)

-

(S)- or (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole-borane complex (chiral catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the chiral catalyst (0.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Slowly add BMS (1.0 equivalent) to the catalyst solution and stir for 15 minutes.

-

Add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0°C for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at 0°C.

-

Warm the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting alcohol by column chromatography on silica gel to yield the desired enantiomer of this compound.

-

Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

hERG Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol describes the electrophysiological assessment of hERG channel inhibition.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Cell culture reagents.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External and internal pipette solutions.

-

Test compounds: (R)- and (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol.

Procedure:

-

Culture HEK293-hERG cells to 70-80% confluency.

-

Harvest cells and plate them onto glass coverslips for recording.

-

Prepare external and internal solutions for patch-clamp recording.

-

Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current.

-

Perfuse the cell with the external solution containing a known concentration of the test compound.

-

Record the hERG current in the presence of the compound.

-

Wash out the compound and ensure the current returns to baseline.

-

Repeat with a range of concentrations to construct a dose-response curve.

-

Calculate the IC50 value by fitting the dose-response data to the Hill equation.

Visualizing the Metabolic and Toxicological Pathway

The following diagram illustrates the metabolic conversion of fenfluramine to this compound and its subsequent action on the hERG channel.

Conclusion and Future Directions

This compound stands as a compelling example of how a drug metabolite can possess potent and potentially harmful biological activity. Its stereoselective inhibition of the hERG potassium channel provides crucial insight into the cardiotoxicity associated with fenfluramine. This understanding underscores the importance of comprehensive metabolite profiling and safety pharmacology in the drug development process.

Future research should continue to explore the full toxicological profile of this metabolite, including its effects on other ion channels and cellular pathways. Furthermore, the synthetic methodologies developed for its enantioselective preparation can be valuable for creating reference standards and for further structure-activity relationship (SAR) studies to design safer pharmaceuticals. The case of this compound serves as a critical reminder that the biological activity of metabolites can be as significant as that of the parent drug.

2-Phenyl-1,1,1-trifluoropropan-2-ol literature review

An In-depth Technical Guide to 2-Phenyl-1,1,1-trifluoropropan-2-ol

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is installed at a stereocenter, as in the case of this compound, it creates a chiral building block of significant value for drug development professionals and research scientists.

This tertiary alcohol, featuring a chiral quaternary carbon, serves as a versatile synthon and a potent tool in asymmetric synthesis. Its structure combines the rigidity and aromaticity of the phenyl group with the potent electronic influence of the trifluoromethyl moiety. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the field.

Core Physicochemical Properties

The physical and chemical characteristics of a molecule are the foundation upon which its applications are built. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃O | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| CAS Number | 426-54-0 | [1][2] |

| Appearance | Colorless to light yellow liquid/solid | N/A |

| Boiling Point | 223.5 °C at 760 mmHg | N/A |

| Density | 1.238 g/cm³ | N/A |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 (Oxygen) | [1] |

The XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, a crucial parameter in drug design for membrane permeability and bioavailability.[3] The presence of a single hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atom) allows for specific molecular interactions, which are key to its function as a chiral resolving agent.

Synthesis: The Grignard Approach

The most direct and reliable method for the laboratory-scale synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent to 2,2,2-trifluoroacetophenone. This reaction leverages the highly nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon.

Causality in Experimental Design

The choice of a Grignard reaction is dictated by its efficiency in forming carbon-carbon bonds. The starting material, 2,2,2-trifluoroacetophenone, is commercially available and contains the critical trifluoromethylphenyl moiety.[4][5] The methyl Grignard reagent provides the final methyl group to form the quaternary chiral center.

-

Solvent Choice: Anhydrous aprotic ethers, such as diethyl ether or tetrahydrofuran (THF), are essential.[6] Their purpose is twofold: they are unreactive towards the highly basic Grignard reagent and they solvate the magnesium center, stabilizing the reagent in solution.[6] The presence of any protic substance, including water, would immediately quench the Grignard reagent, converting it to methane and rendering it useless for the desired reaction.[7]

-

Reaction Conditions: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the Grignard reagent. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

Workup: An acidic workup, typically with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, is critical.[7] This step serves to protonate the intermediate magnesium alkoxide to yield the final tertiary alcohol and to dissolve the magnesium salts, facilitating their removal from the organic product.

Experimental Workflow: Synthesis via Grignard Reaction

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

Materials:

-

2,2,2-Trifluoroacetophenone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.

-

To a round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroacetophenone (1.0 eq). Dissolve it in anhydrous THF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Grignard Addition: Add the methylmagnesium bromide solution (1.1 eq) dropwise via a syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Unambiguous characterization of the synthesized molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are the primary tools for structural elucidation.

| Technique | Characteristic Features |

| ¹H NMR | Phenyl Protons (C₆H₅): Multiplet around 7.2-7.5 ppm. Methyl Protons (CH₃): Singlet around 1.8 ppm. Hydroxyl Proton (OH): Broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Aromatic Carbons: Multiple signals between 125-140 ppm. Quaternary Carbon (C-OH): Signal around 75 ppm, appears as a quartet due to coupling with the three fluorine atoms (¹JCF). Methyl Carbon (CH₃): Signal around 25 ppm. Trifluoromethyl Carbon (CF₃): Signal around 124 ppm, appears as a quartet (¹JCF). |

| ¹⁹F NMR | A single signal (singlet, as there are no adjacent protons or fluorines) is expected around -75 to -80 ppm, typical for a CF₃ group attached to a quaternary carbon.[8][9] |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 190. Key Fragments: Loss of methyl (m/z = 175), loss of CF₃ (m/z = 121). |

Expert Insight: In the ¹³C NMR spectrum, the carbon of the CF₃ group and the adjacent quaternary carbon will both appear as quartets due to one-bond and two-bond C-F coupling, respectively. The large chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the trifluoromethyl group.[9]

Applications in Asymmetric Synthesis and Drug Development

The true utility of this compound lies in its chirality. As a racemic mixture, its primary application is as a chiral resolving agent for separating enantiomers of acidic or basic compounds.

Mechanism of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and industrially viable technique.[10] The principle relies on the fact that while enantiomers have identical physical properties, diastereomers do not.[10] By reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a resolving agent (e.g., (R)-2-Phenyl-1,1,1-trifluoropropan-2-ol, assuming it's been previously resolved), two diastereomeric salts are formed.

(R)-Acid + (R)-Alcohol → (R,R)-Salt (S)-Acid + (R)-Alcohol → (S,R)-Salt

These (R,R) and (S,R) salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. The crystallized salt is then separated, and the acid is liberated from the resolving agent, yielding an enantiomerically enriched carboxylic acid.

Caption: Principle of chiral resolution via diastereomeric salt formation.

Protocol: Chiral Resolution of a Racemic Carboxylic Acid (Illustrative)

This protocol describes a general, self-validating system for screening and performing a chiral resolution.

Materials:

-

Racemic carboxylic acid (e.g., Ibuprofen)

-

(R)- or (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol (as the resolving agent, assuming it has been resolved)

-

Various solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate)

-

Dilute HCl

Procedure:

-

Screening: In small test tubes, dissolve the racemic acid (1.0 eq) and the resolving agent (0.5 eq) in different heated solvents. The use of 0.5 equivalents of the resolving agent is an efficient way to screen for the formation of a less soluble salt, which, if successful, will precipitate with high diastereomeric and enantiomeric excess.

-

Allow the tubes to cool slowly to room temperature, then cool further in an ice bath. Observe which solvent system yields crystalline material.

-

Preparative Resolution: Scale up the reaction using the optimal solvent identified in the screening. Dissolve the racemic acid (1.0 eq) and resolving agent (0.5-1.0 eq) in the minimum amount of the hot solvent.

-

Allow the solution to cool slowly to induce crystallization. Collect the precipitated diastereomeric salt by vacuum filtration.

-

Validation & Liberation:

-

Take a small sample of the crystallized salt, liberate the acid with dilute HCl, extract it into an organic solvent, and analyze its enantiomeric excess (ee) using chiral HPLC or GC.[11]

-

If the ee is high, suspend the bulk of the crystalline salt in water and acidify with dilute HCl to liberate the free carboxylic acid.

-

Extract the enantiomerically enriched acid with an organic solvent, dry, and concentrate to yield the final product.

-

-

The resolving agent can be recovered from the aqueous layer for recycling.

Conclusion and Future Outlook

This compound stands as a prime example of a strategically designed chiral molecule. Its synthesis is straightforward, relying on fundamental and robust organometallic chemistry. Its true value is realized in its application as a tool for inducing and separating chirality, a critical task in the development of modern pharmaceuticals where the biological activity of enantiomers can differ dramatically.[3] As the demand for enantiopure active pharmaceutical ingredients continues to grow, the importance of versatile and effective chiral building blocks and resolving agents like this compound will only increase. Future research will likely focus on developing catalytic, enantioselective syntheses of this alcohol, bypassing the need for resolution altogether and providing a more atom-economical route to this valuable compound.

References

- 1. 1,1,1-Trifluoro-2-phenylpropan-2-ol | C9H9F3O | CID 123580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 4. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]

- 5. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. pharmtech.com [pharmtech.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Significance of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Preamble: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern drug design.[1][2] The trifluoromethyl (CF₃) group, in particular, has emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly and often favorably alter the physicochemical and pharmacological profile of a parent molecule.[2] This modification can enhance membrane permeability, increase binding affinity to target proteins, and block sites of metabolic degradation, thereby improving a drug candidate's overall efficacy and pharmacokinetic profile.

Within this context, α-trifluoromethylated tertiary alcohols have been identified as a privileged structural motif—a key building block for constructing complex pharmaceuticals with enhanced properties.[3] This guide provides a detailed technical exploration of a foundational molecule in this class, 2-Phenyl-1,1,1-trifluoropropan-2-ol. We will dissect its seminal synthesis, elucidate the underlying mechanistic principles, and discuss its significance for researchers, scientists, and drug development professionals.

The Foundational Synthesis: Overcoming the Challenge of Nucleophilic Trifluoromethylation

The direct introduction of a trifluoromethyl group via a nucleophilic pathway has historically been a significant synthetic challenge. The trifluoromethide anion (CF₃⁻) is inherently unstable, readily decomposing to difluorocarbene and a fluoride ion. The groundbreaking work of G. K. Surya Prakash, George A. Olah, and Ramesh Krishnamurti in the late 1980s provided an elegant solution to this problem through the development of (Trifluoromethyl)trimethylsilane (TMSCF₃), widely known today as the Ruppert-Prakash Reagent.[4][5] This reagent serves as a stable, effective, and easily handled precursor to the trifluoromethide anion, revolutionizing the synthesis of trifluoromethylated compounds.

The reaction of a simple ketone, acetophenone, with the Ruppert-Prakash reagent stands as the archetypal discovery and synthesis of this compound, demonstrating a robust and widely applicable methodology.

Reaction Mechanism: A Self-Validating System

The trustworthiness of the Ruppert-Prakash protocol lies in its well-understood and predictable mechanism. The reaction is not spontaneous; it requires a catalytic amount of a nucleophilic activator to initiate the transfer of the CF₃ group. A source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), is commonly employed for this purpose.

The mechanism proceeds through the following key steps:

-

Activation: The catalytic fluoride ion attacks the silicon atom of TMSCF₃, forming a hypervalent pentacoordinate siliconate intermediate. This intermediate is the key to activating the otherwise stable reagent.

-

CF₃⁻ Transfer: The siliconate complex acts as the carrier, delivering the trifluoromethyl group as a nucleophile ("CF₃⁻") to the electrophilic carbonyl carbon of acetophenone. This nucleophilic attack forms a new carbon-carbon bond and generates a trifluoromethylated silyl-protected alkoxide intermediate.

-

Hydrolysis (Work-up): The reaction is quenched with an aqueous acid or water, which protonates the alkoxide to yield the final product, the tertiary alcohol this compound, and a trimethylsilanol byproduct.

This catalytic cycle ensures that only a substoichiometric amount of the activator is required, making the process efficient and reliable.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the principles established by Prakash, Olah, and Krishnamurti. It is designed as a self-validating workflow where successful execution yields the desired product with high fidelity.

Materials & Reagents:

-

Acetophenone

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF), ~1.0 M solution in THF

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Workflow:

-

Reaction Setup:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add acetophenone (1.0 eq).

-

Dissolve the acetophenone in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0°C using an ice-water bath.

-

-

Reagent Addition:

-

While stirring under an inert atmosphere, add the Ruppert-Prakash reagent (TMSCF₃, approx. 1.2-1.5 eq) dropwise to the cooled solution.

-

Following the addition of TMSCF₃, add the TBAF solution (approx. 0.05-0.1 eq) dropwise via syringe. An exothermic reaction may be observed. Maintain the internal temperature below 10°C.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acetophenone is consumed.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield pure this compound as a colorless oil or low-melting solid.

-

Data Summary: Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its application in further synthetic steps.

| Property | Value |

| CAS Number | 426-54-0 |

| Molecular Formula | C₉H₉F₃O |

| Molecular Weight | 190.16 g/mol |

| Appearance | Colorless oil or solid |

| Boiling Point | 81-83 °C at 3 mmHg |

| Density | ~1.238 g/cm³ |

| Refractive Index | ~1.4656 |

| pKa | ~11.98 (Predicted) |

Conclusion: A Foundational Discovery for Modern Medicine

The development of a reliable method for the synthesis of this compound was more than the discovery of a single molecule; it was a pivotal moment that unlocked the vast potential of α-trifluoromethylated alcohols for the broader scientific community. This compound serves as both a proof-of-concept for the utility of the Ruppert-Prakash reagent and as a versatile building block for the synthesis of more complex, biologically active molecules. The principles demonstrated in its synthesis are routinely applied today in drug discovery programs worldwide, underscoring the enduring impact of this foundational work on the development of next-generation therapeutics.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]